molecular formula C19H17ClN2O4 B2590357 Methyl 6-chloro-4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207049-57-7

Methyl 6-chloro-4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2590357
CAS No.: 1207049-57-7
M. Wt: 372.81
InChI Key: KTSCJRBFUDPKKZ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative featuring a 6-chloro substituent, a methyl carboxylate group at position 2, and a 4-[(2,4-dimethoxyphenyl)amino] moiety. The 2,4-dimethoxyphenylamino group at position 4 may facilitate hydrogen bonding or π-π interactions with biological targets, while the methyl ester at position 2 offers a balance between lipophilicity and metabolic stability .

Properties

IUPAC Name

methyl 6-chloro-4-(2,4-dimethoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-12-5-7-15(18(9-12)25-2)22-16-10-17(19(23)26-3)21-14-6-4-11(20)8-13(14)16/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSCJRBFUDPKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the chloro and dimethoxyphenylamino substituents. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-chloro-4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate has the following molecular characteristics:

  • Molecular Formula : C19H17ClN2O4
  • Molecular Weight : 372.8023
    These properties position it within a class of compounds that exhibit biological activity due to their ability to interact with specific biological targets.

Antimalarial Activity

One of the primary applications of this compound is in the development of antimalarial agents. The compound is structurally related to known antimalarial drugs such as chloroquine and has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria.

Case Studies

Research has shown that derivatives of quinoline compounds exhibit potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. For instance:

  • A study highlighted that certain analogs demonstrated improved potency compared to chloroquine, particularly when modified at specific positions on the quinoline ring system .

Anticancer Potential

In addition to its antimalarial properties, this compound has been investigated for anticancer applications. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms.

Research Findings

Recent studies have indicated that quinoline-based compounds can selectively target cancer cells while sparing normal cells, thereby reducing potential side effects associated with traditional chemotherapeutics .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Researchers have focused on modifying substituents on the quinoline core to optimize pharmacological profiles.

Synthetic Pathways

Common synthetic routes include:

  • Formation of the Quinoline Core : Using condensation reactions between appropriate anilines and carbonyl compounds.
  • Introduction of Functional Groups : Employing techniques like alkylation or acylation to introduce methoxy groups or other substituents that enhance solubility and bioavailability.

Data Table: Summary of Research Findings

ApplicationActivity TypeKey FindingsReferences
AntimalarialIn vitro efficacyPotent against chloroquine-resistant strains
AnticancerApoptosis inductionSelective targeting of cancer cells
SynthesisStructural modificationEnhanced activity through specific substitutions

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, while the dimethoxyphenylamino group can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between the target compound and analogous quinoline derivatives:

Compound Name Substituents (Positions) Key Features Reference
Methyl 6-chloro-4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate (Target) 6-Cl, 4-[(2,4-dimethoxyphenyl)amino], 2-COOCH3 Amino-linked dimethoxyphenyl; methyl ester at C2
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-NH2, 2-(4-Cl-C6H4), 3-(4-OCH3-C6H4) Amino at C4; lacks carboxylate
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) 6-OCH3, 2-Ph, 4-COOCH3 Methoxy at C6; aryl at C2
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline 6-Cl, 2-(4-OCH3-C6H4), 4-Ph Phenyl at C4; no carboxylate
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 6-Cl, 2-oxo (dihydroquinoline), 3-COOCH2CH3 Dihydroquinoline core; ester at C3
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid 6-Cl, 2-(5-methylfuryl), 4-COOH Heterocyclic substituent at C2; carboxylic acid at C4

Physicochemical Properties

  • Solubility: The dimethoxyphenylamino group may enhance aqueous solubility relative to purely aryl-substituted quinolines (e.g., ) .
  • Metabolic Stability : The methyl ester could act as a prodrug, hydrolyzing to a carboxylic acid in vivo, as seen in analogues like 6a .

Biological Activity

Methyl 6-chloro-4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN2O4C_{19}H_{17}ClN_{2}O_{4} with a molecular weight of 372.8 g/mol. The structural features include a quinoline ring system substituted with a chloro group and a dimethoxyphenyl amino moiety.

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₂O₄
Molecular Weight372.8 g/mol
CAS Number1207049-57-7

Anticancer Activity

Recent studies indicate that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

  • Mechanism of Action : The compound interacts with key proteins involved in cancer cell survival, such as Bcl-2 and topoisomerase I. Studies have demonstrated that modifications in the phenyl ring can enhance cytotoxicity against specific cancer cell lines, including A-431 and Jurkat cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • SAR Analysis : Structure-activity relationship studies reveal that the presence of electron-withdrawing groups like chlorine enhances the compound's antiproliferative activity. The introduction of methoxy groups on the phenyl ring has also been shown to improve biological efficacy .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various pathogens.

  • In Vitro Studies : In vitro evaluations have reported minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound exhibits both bactericidal and fungicidal activities.
  • Biofilm Inhibition : The ability to inhibit biofilm formation is crucial for treating chronic infections. Compounds related to this compound have shown effectiveness in reducing biofilm formation in pathogenic isolates .

Case Studies

Several case studies highlight the biological activity of related quinoline derivatives:

  • Case Study on Anticancer Efficacy : A study evaluated a series of quinoline derivatives for their anticancer properties against colon carcinoma HCT-15 cells, where certain analogs exhibited remarkable growth-inhibitory effects with IC50 values indicating potent activity .
  • Antimalarial Activity : Research on similar compounds has revealed their potential as antimalarial agents, particularly against chloroquine-resistant strains of malaria parasites, suggesting a broader applicability for this compound .

Q & A

Q. Key Considerations :

  • Purification via silica-gel chromatography or recrystallization (e.g., ethyl acetate/hexane) is critical for isolating intermediates .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Question
Yield optimization involves:

  • Catalyst Screening : For amination, test Pd(OAc)₂/Xantphos or BrettPhos ligands to enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while THF is suitable for malonate cyclization .
  • Temperature Control : High temperatures (343–453 K) accelerate cyclization but may degrade sensitive intermediates; microwave-assisted synthesis reduces reaction time .
  • Additives : Use KOtBu or Cs₂CO₃ as bases to deprotonate intermediates and drive reactions to completion .

Example : In quinoline-ester synthesis, refluxing in DMF with KOtBu increased yields from 65% to 82% .

What spectroscopic and crystallographic methods confirm the compound’s structure?

Basic Question

  • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • IR Spectroscopy : Confirm ester C=O (1730–1740 cm⁻¹) and amine N–H (3300–3400 cm⁻¹) .
  • X-Ray Crystallography : Resolve ambiguities in substituent orientation. For example, SHELXL refinement identified a dihedral angle of 4.17° between quinoline rings in a related compound .

Q. Mitigation Strategy :

  • Use isosteric replacements (e.g., CF₃ for CH₃) to probe structure-activity relationships while maintaining similar steric profiles .

What strategies are employed to enhance the compound’s solubility for in vitro assays?

Advanced Question

  • Prodrug Design : Convert the ester to a sodium carboxylate salt for aqueous compatibility .
  • Co-Solvents : Use DMSO (<5% v/v) or PEG-400 to solubilize the compound without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve bioavailability .

Note : Solubility in DMSO (25 mg/mL) is typical, but precipitate formation in PBS requires sonication and filtration .

How is the compound’s stability under varying pH and temperature conditions evaluated?

Advanced Question

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1 M HCl/NaOH at 298 K for 24 h, monitor via HPLC .
    • Thermal Stress : Heat at 323 K for 48 h; track ester hydrolysis by LC-MS .
  • Light Exposure : UV-vis spectroscopy detects quinoline ring photodegradation (λmax shifts from 310 nm to 280 nm) .

Key Finding : The methyl ester group hydrolyzes to carboxylic acid at pH > 10, requiring neutral buffers for long-term storage .

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